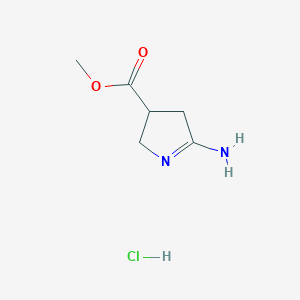![molecular formula C11H14Br2N2O2S B2465779 tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate CAS No. 864774-20-9](/img/structure/B2465779.png)
tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a thiophene ring substituted with bromine atoms, and an ethylideneamino linkage
Méthodes De Préparation
The synthesis of tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 3,5-dibromothiophene.
Formation of the Ethylideneamino Linkage: The ethylideneamino linkage is formed through a condensation reaction between the amino group of tert-butyl carbamate and an aldehyde or ketone derivative of 3,5-dibromothiophene.
Reaction Conditions: The reaction is typically carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
tert-Butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate compound with a tert-butyl group and a carbamate linkage.
3,5-Dibromothiophene: A thiophene derivative with bromine substitutions, used as a starting material in the synthesis of more complex compounds.
N-Boc-protected anilines: Compounds with a similar carbamate protection group, used in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl N-[(E)-1-(3,5-dibromothiophen-2-yl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2N2O2S/c1-6(9-7(12)5-8(13)18-9)14-15-10(16)17-11(2,3)4/h5H,1-4H3,(H,15,16)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBFTIYYXGRXLQ-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C1=C(C=C(S1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC(C)(C)C)/C1=C(C=C(S1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2465697.png)


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2465700.png)

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B2465705.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)
![2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide](/img/structure/B2465710.png)

![1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465715.png)
![2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2465716.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465718.png)
